molecular formula C9H11BrClNO B13047398 (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

(S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13047398
M. Wt: 264.54 g/mol
InChI Key: QAYQCZCFFIBLAL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound contains a bromine and chlorine-substituted phenyl ring, a methylamino group, and an ethan-1-ol moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.

    Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.

    Amination: Introduction of the methylamino group.

    Alcohol Formation: Formation of the ethan-1-ol moiety.

Industrial Production Methods

Industrial production methods may involve large-scale halogenation and chiral resolution techniques, followed by efficient amination and alcohol formation processes. Specific conditions such as temperature, pressure, and catalysts would be optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for complex organic molecules.

    Pharmacology: Potential use in drug development and research.

    Industry: Applications in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with potentially different biological activity.

    2-(5-Bromo-2-chlorophenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.

    2-(5-Bromo-2-chlorophenyl)ethanol: Lacks the amino group.

Uniqueness

(S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration and the presence of both halogen and amino functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(2S)-2-(5-bromo-2-chlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1

InChI Key

QAYQCZCFFIBLAL-SECBINFHSA-N

Isomeric SMILES

CN[C@H](CO)C1=C(C=CC(=C1)Br)Cl

Canonical SMILES

CNC(CO)C1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

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